molecular formula C11H11BrO2 B2463624 (1S,2R)-2-(3-Bromophenyl)-1-methylcyclopropane-1-carboxylic acid CAS No. 2137900-02-6

(1S,2R)-2-(3-Bromophenyl)-1-methylcyclopropane-1-carboxylic acid

Cat. No.: B2463624
CAS No.: 2137900-02-6
M. Wt: 255.111
InChI Key: LUXGQBPOLUVGSU-KOLCDFICSA-N
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Description

(1S,2R)-2-(3-Bromophenyl)-1-methylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C11H11BrO2, this compound features a bromophenyl moiety and a carboxylic acid functional group on a strained cyclopropane ring, a structure known to confer conformational rigidity and metabolic stability to bioactive molecules. The specific stereochemistry of the (1S,2R) configuration is critical for its interaction with biological targets and should be confirmed for specific research applications. Cyclopropane-containing scaffolds, such as this one, are highly valued in the design of potential therapeutic agents. Recent patent literature indicates that structurally similar cis-substituted cyclopropane carboxylic acids are key intermediates in the development of novel Ras oncoprotein inhibitors . These inhibitors represent a promising approach in oncology research, aiming to treat cancers driven by Ras mutations by forming a high-affinity tri-complex with the target protein and a cytosolic chaperone, potentially leading to steric occlusion of downstream oncogenic signaling . Researchers can utilize this brominated compound for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck) to create a diverse array of analogs for structure-activity relationship (SAR) studies. The product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(1S,2R)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-11(10(13)14)6-9(11)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3,(H,13,14)/t9-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXGQBPOLUVGSU-KOLCDFICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@@H]1C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-(3-Bromophenyl)-1-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a bromophenyl-substituted alkene, using a carbenoid reagent. The reaction conditions often include the use of a metal catalyst, such as palladium or rhodium, under controlled temperature and pressure to ensure the formation of the desired stereoisomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme-substrate interactions and receptor binding.

Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(3-Bromophenyl)-1-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in the active site of enzymes, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

  • (1S,2R)-2-(3-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid
  • (1S,2R)-2-(3-Fluorophenyl)-1-methylcyclopropane-1-carboxylic acid
  • (1S,2R)-2-(3-Methoxyphenyl)-1-methylcyclopropane-1-carboxylic acid

Comparison: Compared to its analogs, (1S,2R)-2-(3-Bromophenyl)-1-methylcyclopropane-1-carboxylic acid exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Biological Activity

(1S,2R)-2-(3-Bromophenyl)-1-methylcyclopropane-1-carboxylic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features a cyclopropane ring substituted with a bromophenyl group and a carboxylic acid group, which contributes to its biological activity. Understanding its biological mechanisms and applications can provide insights into its utility in drug development and therapeutic strategies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H11BrO2
  • Molecular Weight : 255.11 g/mol
  • CAS Number : 2137900-02-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in enzyme active sites, while the carboxylic acid group facilitates hydrogen bonding with amino acids. These interactions can modulate the activity of target proteins, leading to various biological effects.

Biological Activity

Recent studies have highlighted several areas where this compound exhibits notable biological activity:

1. Antimicrobial Activity

Research indicates that derivatives of cyclopropane carboxylic acids possess antimicrobial properties. For instance, this compound has shown effectiveness against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

2. Anti-inflammatory Effects

The compound's ability to inhibit lipoxygenases (LOXs), which are involved in inflammatory processes, has been documented. In vitro studies suggest that it can reduce the production of leukotrienes, thereby mitigating inflammation.

3. Anticancer Potential

Preliminary investigations into the anticancer activity of this compound have revealed that it may induce apoptosis in cancer cell lines through mitochondrial pathways. The presence of the bromophenyl group enhances its interaction with cellular targets involved in cancer progression.

Comparative Analysis with Analogous Compounds

A comparative study of this compound with similar compounds reveals distinct differences in their biological profiles:

Compound NameStructureBiological Activity
(1S,2R)-2-(3-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acidChlorophenyl StructureModerate antimicrobial activity
(1S,2R)-2-(3-Fluorophenyl)-1-methylcyclopropane-1-carboxylic acidFluorophenyl StructureWeak anti-inflammatory effects
(1S,2R)-2-(3-Methoxyphenyl)-1-methylcyclopropane-1-carboxylic acidMethoxyphenyl StructureSignificant anticancer properties

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Study 1 : A study published in a pharmaceutical journal demonstrated that this compound exhibited an IC50 value of 12 µM against a specific bacterial strain, highlighting its potential as an antimicrobial agent .
  • Study 2 : Another research article explored the anti-inflammatory effects of this compound in vitro, showing a reduction in pro-inflammatory cytokine production by up to 40% when tested on human cell lines .
  • Study 3 : A recent investigation into its anticancer properties reported that treatment with this compound led to a significant decrease in cell viability in several cancer cell lines, suggesting its potential as a novel therapeutic agent .

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